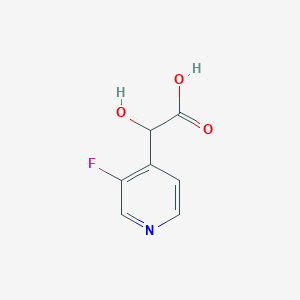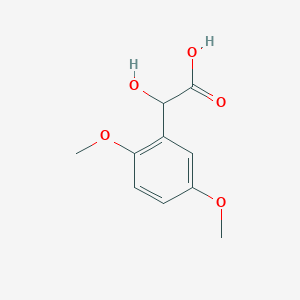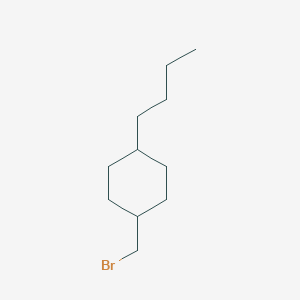![molecular formula C11H14N2O2 B15310153 3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)
3-[(3-nitrophenyl)methyl]Pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-nitrophenyl)methyl]Pyrrolidine is a compound that features a pyrrolidine ring substituted with a 3-nitrophenylmethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitrophenyl)methyl]Pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 3-Nitrophenylmethyl Group: The nitrophenylmethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-nitrophenyl)methyl]Pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Reduction: 3-[(3-aminophenyl)methyl]Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-nitrophenyl)methyl]Pyrrolidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(3-nitrophenyl)methyl]Pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can enhance binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The pyrrolidine ring’s stereochemistry also plays a crucial role in its binding mode and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-[(3-aminophenyl)methyl]Pyrrolidine: A reduced form of the compound with an amino group instead of a nitro group.
Pyrrolidine-2-one: A related compound with a carbonyl group in the ring, known for its diverse biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine ring, often exhibiting different biological profiles.
Uniqueness
3-[(3-nitrophenyl)methyl]Pyrrolidine is unique due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-[(3-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-9(7-11)6-10-4-5-12-8-10/h1-3,7,10,12H,4-6,8H2 |
Clave InChI |
UGPOBBGMXDHOGL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one](/img/structure/B15310110.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)

![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)






